molecular formula C22H44N2O3 B13954522 9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- CAS No. 52206-49-2

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-

Cat. No.: B13954522
CAS No.: 52206-49-2
M. Wt: 384.6 g/mol
InChI Key: MXWVBGZSOBZROQ-ZDKIGPTLSA-N
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Description

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- is a complex organic compound with a molecular formula of C22H44N2O3 This compound is characterized by the presence of a long hydrocarbon chain with a double bond (Z configuration), a hydroxyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oleic acid and ethanolamine.

    Esterification: Oleic acid is first esterified with ethanolamine to form an intermediate ester.

    Amidation: The intermediate ester is then subjected to amidation using a suitable amine, such as 2-aminoethanol, under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and amidation processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Studied for its potential role in biological systems, including cell signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with cell membrane receptors and enzymes, influencing various cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Oleamide: A structurally similar compound with a single amide group and a double bond.

    Linoleamide: Contains two double bonds and is derived from linoleic acid.

    Stearamide: A saturated amide with no double bonds.

Uniqueness

9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- is unique due to the presence of both a hydroxyl group and an amide group, along with a specific (9Z,12R) configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

52206-49-2

Molecular Formula

C22H44N2O3

Molecular Weight

384.6 g/mol

IUPAC Name

(Z,12R)-12-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide

InChI

InChI=1S/C22H44N2O3/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)24-18-17-23-19-20-25/h9,12,21,23,25-26H,2-8,10-11,13-20H2,1H3,(H,24,27)/b12-9-/t21-/m1/s1

InChI Key

MXWVBGZSOBZROQ-ZDKIGPTLSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCCNCCO)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NCCNCCO)O

Origin of Product

United States

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